2-Bromo-6-methoxy-4-(2-(methylamino)ethyl)phenol

Catalog No.
S14137965
CAS No.
M.F
C10H14BrNO2
M. Wt
260.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-methoxy-4-(2-(methylamino)ethyl)phenol

Product Name

2-Bromo-6-methoxy-4-(2-(methylamino)ethyl)phenol

IUPAC Name

2-bromo-6-methoxy-4-[2-(methylamino)ethyl]phenol

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

InChI

InChI=1S/C10H14BrNO2/c1-12-4-3-7-5-8(11)10(13)9(6-7)14-2/h5-6,12-13H,3-4H2,1-2H3

InChI Key

PXBYXAQFDYENLQ-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC(=C(C(=C1)Br)O)OC

2-Bromo-6-methoxy-4-(2-(methylamino)ethyl)phenol is an organic compound characterized by a complex structure that includes a bromine atom, a methoxy group, and a side chain featuring a methylaminoethyl moiety. Its molecular formula is C12H16BrNO2C_{12}H_{16}BrNO_2, and it is classified as a phenolic compound due to the presence of a hydroxyl group attached to an aromatic ring. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis.

The chemical behavior of 2-Bromo-6-methoxy-4-(2-(methylamino)ethyl)phenol can be explored through various reactions typical of phenolic compounds. Key reactions include:

  • Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Ether Formation: The hydroxyl group can react with alkyl halides to form ethers, which may enhance the compound's solubility and reactivity.
  • Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or ketones, altering the compound's biological activity.

Preliminary studies suggest that 2-Bromo-6-methoxy-4-(2-(methylamino)ethyl)phenol exhibits notable biological activities. Compounds with similar structures have been investigated for their potential as:

  • Antimicrobial Agents: Certain phenolic compounds show efficacy against bacteria and fungi.
  • Anti-inflammatory Agents: The presence of the methoxy group may contribute to anti-inflammatory properties.
  • Cytotoxic Activity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential therapeutic applications.

Synthesis of 2-Bromo-6-methoxy-4-(2-(methylamino)ethyl)phenol can be achieved through several methods:

  • Bromination of Methoxyphenol: Starting from 6-methoxy-4-hydroxyphenol, bromination can be performed using bromine in the presence of a catalyst.
  • Alkylation Reaction: The resulting bromo compound can undergo alkylation with 2-(methylamino)ethyl chloride in the presence of a base, leading to the formation of the final product.
  • One-Pot Synthesis: A more efficient method may involve a one-pot reaction where all reagents are combined, potentially simplifying purification steps.

The applications of 2-Bromo-6-methoxy-4-(2-(methylamino)ethyl)phenol span various fields:

  • Pharmaceuticals: Its potential as an antimicrobial or anti-inflammatory agent makes it a candidate for drug development.
  • Agriculture: Similar compounds are often used as pesticides or herbicides due to their biological activity against pests.
  • Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex organic molecules.

Interaction studies are crucial for understanding how 2-Bromo-6-methoxy-4-(2-(methylamino)ethyl)phenol interacts with biological systems. Research may focus on:

  • Protein Binding Studies: Investigating how this compound binds to specific proteins could elucidate its mechanism of action.
  • Metabolic Pathways: Understanding how it is metabolized in biological systems helps predict its efficacy and safety profile.
  • Synergistic Effects: Studying its interactions with other compounds may reveal enhanced biological activity when used in combination therapies.

Several compounds share structural similarities with 2-Bromo-6-methoxy-4-(2-(methylamino)ethyl)phenol. A comparison highlights their unique features:

Compound NameMolecular FormulaKey Features
2-Bromo-6-methoxyphenolC7H7BrO2Lacks the ethylamine side chain; simpler structure
4-Bromo-2-amino-6-methoxyphenolC8H10BrN O3Contains an amino group; potential for different biological activity
2-Amino-6-bromo-4-methoxyphenolC7H8BrNO2Similar substitution pattern but different reactivity
2-Bromo-4-chloro-6-[2-(methylamino)ethyl]phenolC9H11BrClNOContains chlorine instead of bromine; altered reactivity

Each compound's unique functional groups and structural variations contribute to distinct chemical behaviors and biological activities, making them suitable for different applications in research and industry.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

259.02079 g/mol

Monoisotopic Mass

259.02079 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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